molecular formula C28H20ClN5O3S B3008558 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-67-5

7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B3008558
CAS No.: 893788-67-5
M. Wt: 542.01
InChI Key: FTCIPEIOXHLDCW-UHFFFAOYSA-N
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Description

7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, along with a phenoxyphenyl and a tosyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of 4-chloroanthranilic acid with triethyl orthoformate to form the quinazoline intermediate . This intermediate is then subjected to further reactions to introduce the triazole ring and other functional groups.

The triazole ring can be introduced through a cyclization reaction involving appropriate precursors such as azides and alkynes under suitable conditions . The phenoxyphenyl and tosyl groups are typically introduced through nucleophilic substitution reactions using corresponding halides and tosylates .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenoxyphenyl and tosyl groups enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .

Properties

IUPAC Name

7-chloro-3-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClN5O3S/c1-18-7-14-23(15-8-18)38(35,36)28-27-31-26(24-17-19(29)9-16-25(24)34(27)33-32-28)30-20-10-12-22(13-11-20)37-21-5-3-2-4-6-21/h2-17H,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCIPEIOXHLDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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